Pan-PIM Kinase Inhibitory Potency: A Class-Level Inference from the Pyridyl Carboxamide Scaffold
The compound belongs to a series of potent pan-PIM kinase inhibitors derived from a pyridyl carboxamide scaffold, as reported by Nishiguchi et al. (2016) [1]. While the publication does not provide explicit IC50 data for this exact CAS number, it establishes the scaffold's capability to achieve low nanomolar potency against all three PIM isoforms (PIM1, PIM2, PIM3). This is a class-level inference; prospective users must verify specific lot activity. The scaffold's differentiation against earlier PIM inhibitors lies in its optimized metabolic stability, which was a key design goal to overcome the rapid clearance seen in prior pyridyl carboxamide analogs.
| Evidence Dimension | Pan-PIM enzyme inhibition |
|---|---|
| Target Compound Data | Scaffold reported to achieve 'potent pan-PIM inhibition' at low nanomolar concentrations; specific IC50 not provided for CAS 339018-35-8. |
| Comparator Or Baseline | Earlier pyridyl carboxamide analogs with poor metabolic stability. |
| Quantified Difference | Not quantified for this specific compound. |
| Conditions | Biochemical assays against PIM1, PIM2, and PIM3 isoforms; cell-based assays for metabolic stability. |
Why This Matters
For research groups focused on hematological malignancies or solid tumors with PIM upregulation, this scaffold offers a starting point for metabolic stability optimization, a known liability in earlier analogs.
- [1] Nishiguchi, G. A., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332. View Source
